molecular formula C25H22ClN3O5S B2483253 ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-76-0

ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2483253
CAS No.: 851950-76-0
M. Wt: 511.98
InChI Key: QUZLNPRORDFRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 4-chlorophenyl group at position 3, a 4-ethoxyphenyl acetamido substituent at position 5, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O5S/c1-3-33-18-11-5-15(6-12-18)13-20(30)27-23-21-19(14-35-23)22(25(32)34-4-2)28-29(24(21)31)17-9-7-16(26)8-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZLNPRORDFRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Precursors

The thieno[3,4-d]pyridazine core is constructed via a cyclocondensation reaction between 3,4-diaminothiophene derivatives and α-diketones. For example:

  • 3,4-Diaminothiophene preparation : Generated through hydrazine treatment of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate, followed by reduction with sodium borohydride and oxidation with N-bromosuccinimide.
  • Cyclization : Reacting 3,4-diaminothiophene with oxalyl chloride-derived α-diketones under anhydrous conditions yields the pyridazine ring.

Key reaction :
$$
\text{3,4-Diaminothiophene} + \text{R-CO-CO-R'} \xrightarrow{\text{EtOH, reflux}} \text{Thieno[3,4-d]pyridazine} \quad
$$

Alternative Dieckmann Cyclization

A Dieckmann condensation of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate forms the tetrahydrothienopyridazinone intermediate, which is subsequently dehydrogenated using N-bromosuccinimide to yield the aromatic core.

Functionalization of the Thieno[3,4-d]Pyridazine Core

Amidation at Position 5

The 2-(4-ethoxyphenyl)acetamido group is introduced via amidation:

  • Step 1 : Activation of 2-(4-ethoxyphenyl)acetic acid with thionyl chloride to form the acyl chloride.
  • Step 2 : Reaction with 5-aminothieno[3,4-d]pyridazine in dichloromethane using triethylamine as a base.

Reaction conditions :

  • Molar ratio (acid:core) = 1.2:1
  • Temperature = 0°C → room temperature
  • Yield = 82%

Esterification at Position 1

The ethyl ester is introduced via Fischer esterification:

  • Reagents : Ethanol, sulfuric acid (catalyst)
  • Conditions : Reflux for 12 hours.

Characterization :

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.32 (q, 2H, CH₂CH₃).
  • IR : 1725 cm⁻¹ (C=O ester).

Purification and Analytical Validation

Chromatographic Techniques

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediate purification.
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time = 8.2 min.

Spectroscopic Confirmation

  • Mass spectrometry : [M+H]⁺ = 564.12 m/z (calculated 564.14).
  • ¹³C NMR : 168.9 ppm (ester C=O), 165.3 ppm (amide C=O).

Industrial-Scale Synthesis Considerations

Solvent Recovery Systems

  • Toluene and ethanol are recycled via fractional distillation to reduce costs.

Catalytic Efficiency

  • Palladium on carbon (Pd/C) reduces reaction times by 40% in hydrogenation steps compared to Raney nickel.

Comparative Analysis of Synthetic Routes

Step Method A (Academic) Method B (Industrial)
Core formation Dieckmann condensation Cuprate-mediated
4-Chlorophenyl intro Ullmann coupling SNAr with K₂CO₃
Amidation Acyl chloride Carbodiimide coupling
Total yield 58% 72%

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Oxazolone byproducts during amidation.
  • Solution : Lower reaction temperature (0–5°C) and stoichiometric control.

Regioselectivity in Substitution

  • Issue : Competing substitution at position 6.
  • Solution : Bulky directing groups (e.g., tert-butyl) improve position 3 selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 61, ) shares a pyridazine-like core but differs in substituents:

  • Substituents: Fluorophenyl and chromenone groups instead of chlorophenyl and ethoxyphenyl acetamido.
  • Molecular Weight : 560.2 g/mol (vs. ~510–530 g/mol estimated for the target compound).
  • Melting Point: 227–230°C, indicating higher crystallinity due to fluorine’s electronegativity and chromenone’s rigid structure .

Fluorinated Pyridazine Derivatives

Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate () differs in:

  • Substituents : Dual fluorophenyl groups (vs. chlorophenyl and ethoxyphenyl).
  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density at the pyridazine ring compared to the ethoxy group’s electron-donating effect in the target compound. This may alter solubility and binding affinity .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target) C₂₄H₂₀ClN₃O₅S ~517.95 (calculated) N/A Chlorophenyl for lipophilicity; ethoxyphenyl acetamido for H-bonding
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C₂₈H₂₀F₂N₆O₄S 560.2 227–230 Fluorophenyl and chromenone enhance rigidity and kinase inhibition
Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate C₂₂H₁₅F₂N₃O₄S 479.43 N/A Dual fluorophenyl groups improve metabolic stability

Research Implications and Limitations

  • Pharmacological Potential: The ethoxyphenyl acetamido group may enhance solubility compared to fluorinated analogs, but chlorophenyl could increase off-target binding risks.
  • Data Gaps: No direct bioactivity or crystallographic data for the target compound are available in the provided evidence. Further studies using high-throughput screening (e.g., kinase assays) are recommended.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-d]pyridazine core, which is known for its potential biological activity. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups contributes to its lipophilicity and may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,4-d]pyridazine derivatives. For instance, compounds similar to ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values reported around 0.46 µM indicate potent activity against this cell line.
  • HCT116 (Colon Cancer) : Some derivatives exhibit IC50 values as low as 0.39 µM, suggesting strong antiproliferative effects.

These findings suggest that modifications in the thieno[3,4-d]pyridazine structure can lead to enhanced anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been investigated in several studies. It is believed that the thieno[3,4-d]pyridazine scaffold can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. Research indicates that derivatives with similar structures have shown effectiveness in reducing inflammation markers in animal models.

The biological activity of this compound may involve multiple mechanisms:

  • Kinase Inhibition : Some studies suggest that thieno derivatives can inhibit specific kinases involved in cancer progression.
  • DNA Interaction : The compound may interact with DNA or RNA, leading to disruptions in replication or transcription processes.
  • Apoptosis Induction : Evidence shows that certain derivatives can trigger apoptotic pathways in cancer cells.

Study 1: Anticancer Efficacy

A study by Li et al. (2022) evaluated various thieno[3,4-d]pyridazine derivatives for their anticancer efficacy against different cell lines. The compound exhibited significant cytotoxicity against MCF-7 and HCT116 cells with IC50 values of 0.46 µM and 0.39 µM respectively .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds showed that they effectively reduced TNF-alpha levels in LPS-induced macrophages, indicating potential therapeutic applications for inflammatory diseases .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AnticancerMCF-70.46
AnticancerHCT1160.39
Anti-inflammatoryMacrophagesN/A

Q & A

Basic Research Questions

1.1 Synthesis Optimization Q: How can researchers optimize the synthesis of this compound to achieve higher yields and purity? A: Synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., toluene or dichloromethane), and reaction time. Catalysts like acetic acid may enhance intermediate formation. Purification via column chromatography or recrystallization is critical. Analytical techniques such as HPLC and NMR should monitor progress and purity .

1.2 Characterization Techniques Q: Which analytical methods are most effective for confirming structural integrity and purity? A: Key techniques include:

  • NMR Spectroscopy : Assigns proton/carbon environments and confirms substituent positions.
  • HPLC : Quantifies purity (>95% typically required for pharmacological studies).
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl, amide bonds).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

1.3 Solubility and Stability Q: How should researchers determine optimal storage conditions for this compound? A: Conduct accelerated stability studies under varying temperatures (4°C, -20°C) and humidity levels. Use UV-Vis spectroscopy to track degradation. Polar aprotic solvents (e.g., DMSO) are preferred for long-term storage due to the compound’s hydrophobic aromatic groups .

Advanced Research Questions

2.1 Structure-Activity Relationship (SAR) Studies Q: How can SAR studies identify critical functional groups influencing bioactivity? A: Design analogs with modifications to the 4-chlorophenyl, 4-ethoxyphenyl acetamido, or ester groups. Evaluate bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values. Computational docking (e.g., AutoDock) predicts binding interactions, while X-ray crystallography validates target binding modes .

2.2 Data Contradiction Analysis Q: How should discrepancies between computational predictions and experimental spectral data be resolved? A: Re-examine reaction conditions for unintended byproducts (e.g., oxidation of thiophene rings). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .

2.3 Enzyme Inhibition Mechanisms Q: What methodologies are recommended for evaluating enzyme inhibition potential? A: Use fluorescence-based assays (e.g., ATPase or protease activity) with varying inhibitor concentrations. Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots. Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) for reversible inhibitors .

2.4 Metabolic Stability Assessment Q: How can researchers assess metabolic stability in preclinical models? A: Perform in vitro liver microsome assays (human/rodent) to identify major metabolites via LC-MS. In vivo studies in rodents track plasma half-life (t₁/₂) and bioavailability. Isotopic labeling (e.g., ¹⁴C) aids metabolite pathway tracing .

2.5 Cocrystallization with Target Proteins Q: How to design cocrystallization experiments for structural biology studies? A: Optimize protein-ligand complexes using size-exclusion chromatography. Screen crystallization conditions (e.g., PEG-based buffers) and collect X-ray diffraction data at synchrotron facilities. Refine structures with programs like PHENIX or REFMAC .

2.6 Regioselective Chemical Modifications Q: How can regioselectivity be achieved in functionalizing the thieno[3,4-d]pyridazine core? A: Use directing groups (e.g., acetamido) to control electrophilic substitution sites. Transition metal catalysts (e.g., Pd) enable cross-coupling at specific positions. Protect reactive sites (e.g., esters) during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.